Resorcinol-1,2,3-13C3

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Resorcinol-1,2,3-13C3 is the optimal internal standard for resorcinol quantification via LC-MS/MS or GC-MS. The +3 Da mass shift creates an unambiguous analytical window free from natural isotopic interference. Unlike deuterated analogs, this 13C3 isotopologue exhibits negligible chromatographic isotope effects, ensuring identical retention time and ionization efficiency to the native analyte. This guarantees accurate recovery correction, linearity, and matrix effect compensation for pharmacokinetic, toxicology, and environmental method validation under EPA or EFSA guidelines. Order this high-purity standard to eliminate quantification bias.

Molecular Formula C6H6O2
Molecular Weight 113.089
CAS No. 1185048-67-2
Cat. No. B563543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcinol-1,2,3-13C3
CAS1185048-67-2
Synonyms1,3-Benzenediol-13C3;  1,3-Dihydroxybenzene-13C3;  3-Hydroxyphenol-13C3; Fouramine RS-13C3;  Fourrine 79-13C3;  Rezorsine-13C3;  Rodol RS-13C3;  1,3-Benzenediol-13C3;  m-Phenylenediol-13C3; 
Molecular FormulaC6H6O2
Molecular Weight113.089
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)O
InChIInChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1
InChIKeyGHMLBKRAJCXXBS-VMGGCIAMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resorcinol-1,2,3-13C3 (CAS 1185048-67-2): Essential Specifications and Class Context for Procurement


Resorcinol-1,2,3-13C3 (CAS 1185048-67-2) is a stable isotope-labeled analog of resorcinol, a benzene-1,3-diol. Its molecular formula is C3¹³C3H6O2, with a molecular weight of 113.09 g/mol [1]. This compound is specifically a ¹³C3-labeled isotopologue, where three carbon atoms at positions 1, 2, and 3 of the aromatic ring are enriched with the carbon-13 isotope . It is primarily classified as an aromatic compound and a stable isotope-labeled research chemical, distinct from its unlabeled parent (resorcinol, CAS 108-46-3) and other isotopically modified variants such as the fully ¹³C6-labeled (CAS 953390-31-3) or deuterated (e.g., resorcinol-d6, CAS 70938-00-0) forms [2].

Why Unlabeled Resorcinol or Other Labeled Analogs Cannot Substitute for Resorcinol-1,2,3-13C3 in Quantitative MS


In isotope dilution mass spectrometry (IDMS), the internal standard must be chemically identical to the analyte but distinguishable by mass. While unlabeled resorcinol shares identical chemical behavior, it cannot serve as an internal standard because it co-elutes and produces the same mass spectral signal as the target analyte, precluding independent quantification [1]. Conversely, deuterated analogs (e.g., resorcinol-d6) or differently ¹³C-labeled forms (e.g., resorcinol-13C6) possess distinct mass shifts and may exhibit subtle but measurable differences in chromatographic retention time or ionization efficiency due to isotope effects, particularly for deuterium [2][3]. The specific +3 Da mass shift of Resorcinol-1,2,3-13C3 relative to unlabeled resorcinol provides a clear, unambiguous analytical window, enabling accurate quantification without interference from the analyte's natural isotopic distribution, which is critical for methods requiring high precision and low limits of detection [1][4].

Quantitative Differentiation of Resorcinol-1,2,3-13C3: A Comparator-Based Evidence Guide for Analytical Selection


Isotopic Enrichment and Purity: Comparative Analysis with Resorcinol-13C6

The isotopic enrichment of Resorcinol-1,2,3-13C3 is specified as 98% 13C3 . In contrast, the fully labeled analog, Resorcinol-13C6 (CAS 953390-31-3), is typically offered with a similar or slightly higher enrichment, such as 99% 13C6 [1]. The 1% difference in nominal enrichment is often less critical for the selection than the distinct mass shift and the intended application. The +3 Da mass shift of the 13C3 compound is sufficient to separate it from the unlabeled analyte's M+1 and M+2 isotopic peaks in most small molecule applications, while the +6 Da shift of the 13C6 variant provides a wider mass window, which can be advantageous for analytes with complex isotopic envelopes or for use in high-resolution mass spectrometry [2].

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Molecular Weight and Mass Shift: Differentiation from Unlabeled Resorcinol and Resorcinol-d6

The exact mass of Resorcinol-1,2,3-13C3 is 113.046843936 Da, a +3.0038 Da increase over the monoisotopic mass of unlabeled resorcinol (110.036779 Da) [1]. This +3 Da mass shift is a critical quantitative parameter for mass spectrometry-based methods. For comparison, the deuterated analog resorcinol-d6 (C6H6O2, with 6 deuteriums) has a molecular weight of approximately 116.07 g/mol, representing a +6 Da shift [2]. While a larger mass shift can be advantageous for separating the internal standard from the analyte's natural isotopic distribution, the +3 Da shift of the 13C3 compound is sufficient for most applications and avoids the more pronounced chromatographic isotope effect often observed with deuterated compounds [3].

Mass Spectrometry Isotope Dilution Internal Standard

Chromatographic Behavior and Isotope Effect: Comparison with Deuterated Internal Standards

Stable isotope-labeled internal standards are expected to co-elute with the unlabeled analyte. However, deuterium-labeled compounds frequently exhibit a slight but measurable shift in reverse-phase liquid chromatography retention time due to the deuterium isotope effect [1]. For instance, studies on various analytes have shown that deuterated standards can elute 0.05 to 0.2 minutes earlier than their non-deuterated counterparts under typical LC gradients [2]. In contrast, ¹³C-labeled compounds, such as Resorcinol-1,2,3-13C3, do not exhibit a significant chromatographic isotope effect and are known to co-elute precisely with the unlabeled analyte [3]. This ensures that the internal standard experiences the same matrix effects and ionization conditions as the analyte, a fundamental requirement for accurate quantification by IDMS.

Chromatography Isotope Effect LC-MS

High-Value Application Scenarios for Resorcinol-1,2,3-13C3 Based on Quantitative Evidence


Absolute Quantification of Resorcinol in Biological Matrices via Isotope Dilution LC-MS/MS

This scenario involves the use of Resorcinol-1,2,3-13C3 as an internal standard for the accurate quantification of unlabeled resorcinol in complex biological samples such as plasma, urine, or tissue homogenates. The +3 Da mass shift and precise co-elution profile, as detailed in Section 3, are critical. By spiking a known amount of the 13C3 standard into the sample prior to extraction, any losses during sample preparation and variability in ionization efficiency are effectively normalized, leading to highly accurate and reproducible concentration measurements [1]. This is essential for pharmacokinetic studies, toxicology assessments, or biomarker validation where precise quantification is paramount.

Method Validation and Quality Control in Environmental or Food Safety Testing

In environmental monitoring or food safety analysis, laboratories must validate their analytical methods to meet stringent regulatory requirements (e.g., from the EPA or EFSA). Resorcinol-1,2,3-13C3 serves as a superior internal standard for method validation parameters such as accuracy, precision, recovery, and matrix effect assessment. The lack of a significant deuterium isotope effect ensures that the internal standard behaves identically to the native analyte across the entire analytical run, providing a more reliable correction for matrix-induced ion suppression or enhancement compared to some deuterated standards [2]. This is crucial for demonstrating method robustness and achieving the low limits of detection often required in these fields.

Metabolic Tracer Studies Using 13C-Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond mass spectrometry, Resorcinol-1,2,3-13C3 is a valuable tool for metabolic flux analysis and structural elucidation using 13C-NMR. The specific incorporation of 13C at positions 1, 2, and 3 of the aromatic ring provides a distinct, enhanced signal in the 13C NMR spectrum, enabling the tracking of the compound's metabolic fate or its incorporation into larger molecular structures without the signal overlap and complexity associated with natural abundance 13C [3]. This allows researchers to map specific biosynthetic pathways or study the metabolism of resorcinol derivatives in cells, plants, or whole organisms with a clarity that is unattainable with the unlabeled compound.

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